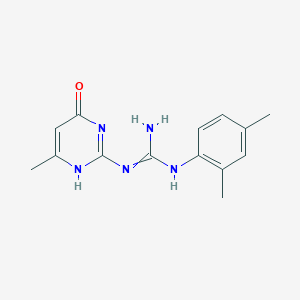
1-(2,4-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine, also known as [compound name], is a chemical compound with significant importance in various scientific fields. It is known for its unique properties and applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine involves several steps, including [specific reactions and conditions]. The process typically starts with [starting materials] and proceeds through [intermediate steps] to yield the final product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using [specific industrial methods]. These methods often involve [large-scale reactions], [continuous flow processes], and [advanced purification techniques] to produce the compound in large quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into [oxidized products].
Reduction: Reducing agents can transform this compound into [reduced products].
Substitution: this compound can participate in substitution reactions, where [specific groups] are replaced by [other groups].
Common Reagents and Conditions
The common reagents used in these reactions include [oxidizing agents], [reducing agents], and [substituting agents]. The reaction conditions, such as solvent, temperature, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include [specific products], which have their own unique properties and applications.
Scientific Research Applications
1-(2,4-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a [reagent/catalyst] in various chemical reactions and processes.
Biology: this compound plays a role in [biological studies], including [specific applications].
Medicine: The compound is investigated for its potential therapeutic effects in [specific diseases/conditions].
Industry: this compound is utilized in [industrial processes], such as [specific applications].
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine involves [specific molecular targets and pathways]. It interacts with [target molecules] and modulates [biological processes], leading to [specific effects]. The detailed pathways include [specific steps and interactions].
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2,4-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine include [list of compounds]. These compounds share [specific structural features] but differ in [unique properties].
Highlighting Uniqueness
This compound stands out due to its [unique properties], such as [specific characteristics]. These features make it particularly valuable in [specific applications], distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-8-4-5-11(9(2)6-8)17-13(15)19-14-16-10(3)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVFROXGWUYYDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=O)C=C(N2)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=O)C=C(N2)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













